molecular formula C9H11F2N3O B1531589 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 2098041-59-7

1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol

Cat. No.: B1531589
CAS No.: 2098041-59-7
M. Wt: 215.2 g/mol
InChI Key: IAIVTKILIZUAMV-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol ( 2098041-59-7 ) is a high-purity chemical compound with a molecular formula of C9H11F2N3O and a molecular weight of 215.20 g/mol . This molecule features a pyrrolidin-3-ol group attached to a difluoromethyl-substituted pyrimidine ring, making it a valuable heterocyclic building block in scientific research and development . Compounds within this structural class, particularly those based on the pyrrolidinyl pyrimidine scaffold, are extensively utilized in medicinal chemistry and drug discovery as key intermediates for the synthesis of more complex molecules . Researchers employ this building block to create novel compounds for screening against various biological targets. The presence of the pyrimidine ring and the pyrrolidine group offers multiple sites for chemical modification, facilitating the exploration of structure-activity relationships (SAR). This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or animal use .

Properties

IUPAC Name

1-[6-(difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c10-9(11)7-3-8(13-5-12-7)14-2-1-6(15)4-14/h3,5-6,9,15H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIVTKILIZUAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediates

Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines

  • These intermediates are synthesized via reaction of brominated enones with 2-methyl-2-thiopseudourea sulfate under acidic conditions, yielding 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines in moderate yields (~65%).
  • Subsequent halogen exchange reactions afford the bromo and iodo derivatives, which serve as superior alkylating agents due to better leaving group ability.

Selective O-Alkylation Methodology

The critical step in the preparation is the selective O-alkylation of pyrimidin-2(1H)-ones with halomethyl pyrimidines. Key findings include:

  • The use of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as alkylating agents provides the highest yields (up to 90%) of the O-alkylated product.
  • Reaction conditions optimized include refluxing in acetone or acetonitrile for 0.5 to 1 hour, with potassium carbonate as the base.
  • Lower temperatures or shorter reaction times reduce yields significantly.
  • The reaction is highly selective for O-alkylation over N-alkylation, confirmed by NMR analysis.

Reaction Optimization and Yield Data

The following table summarizes key reaction parameters and yields for the O-alkylation step:

Entry Alkylating Agent (Halogen) Solvent Temp (°C) Time (h) Yield (%) Notes
1 Chloromethyl (Cl) MeCN Reflux 16 23 Poor leaving group, low yield
2 Bromomethyl (Br) MeCN Reflux 16 80 Improved yield with Br
3 Iodomethyl (I) MeCN Reflux 16 87-90 Best yield and selectivity
4 Iodomethyl (I) Acetone Reflux 0.5 89 Efficient, shorter reaction
5 Iodomethyl (I) Acetone Room Temp 16 63 Lower yield at room temperature

This data demonstrates the importance of the leaving group and reaction conditions on yield and selectivity.

Challenges and Alternative Approaches

  • Attempts to use linear cyclocondensation strategies with β-enaminone intermediates resulted in low yields (8–10%) due to low reactivity of the β-position when amino groups are present.
  • Direct alkylation using halomethyl pyrimidines is preferred for its higher yield and selectivity.
  • The use of brominated enaminones as alkylating agents led to complex mixtures and poor product formation, highlighting the need for careful choice of alkylating agents.

Summary Table of Preparation Methods

Step Method/Agent Conditions Yield (%) Comments
Preparation of halomethyl pyrimidines Brominated enones + thiopseudourea sulfate Acidic medium, reflux 65 Precursor for alkylation
Halogen exchange Chloride → Bromide → Iodide Literature methods - Iodo derivative best for alkylation
O-Alkylation Pyrimidin-2(1H)-one + 4-(iodomethyl)pyrimidine K2CO3, reflux in acetone or MeCN 87–90 High selectivity and yield
Cyclocondensation β-enaminone + 2-methyl-2-thiopseudourea sulfate Acidic, prolonged reaction 8–10 Low yield, less feasible

Chemical Reactions Analysis

1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol has been investigated for various applications:

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the synthesis of more complex molecules. It is particularly useful in:

  • Developing new synthetic pathways : The compound can be utilized in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, the compound is being studied for its interactions with biological targets:

  • Bioactive Molecules : It is investigated in the development of bioactive compounds that can modulate biological pathways.
  • Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on enzymes involved in key signaling pathways, which may have implications for treating diseases like cancer and inflammation.

Medicine

The therapeutic potential of this compound is under exploration:

  • Drug Discovery : It is being evaluated for its potential as a lead compound in drug development due to its ability to interact with specific molecular targets.
  • Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Industry

The compound also finds applications in agrochemicals and materials science:

  • Agrochemicals : Its unique properties may enhance the efficacy of pesticides or herbicides.
  • Materials Science : The compound can be used to develop materials with specific chemical properties, potentially leading to innovations in coatings or polymers.

Case Studies and Research Findings

Several studies have highlighted the potential of related compounds:

Inhibition of Enzymatic Activity

Research indicates that similar structures can inhibit enzymes critical to inflammatory pathways. For example:

  • A study reported an IC50 value of 53 nM against p38 MAPK, suggesting significant potential for treating inflammatory diseases like rheumatoid arthritis.

Therapeutic Potential

The design of related compounds suggests they may interact effectively with biological targets:

  • In models of collagen-induced arthritis, similar compounds demonstrated up to 63% inhibition of disease severity when administered orally.

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

(a) 1-(6-Chloro-pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1264038-82-5)
  • Substituent : Chlorine at the 6-position.
  • Molecular Weight : 199.64 g/mol (vs. ~215.2 g/mol for the difluoromethyl analog).
  • Key Differences: Chlorine’s higher electronegativity increases lipophilicity (predicted logP ~1.2 vs. Lacks the metabolic stabilization conferred by fluorine, increasing susceptibility to oxidative degradation .
(b) 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol
  • Substituent : Trifluoromethylphenyl at the 6-position.
  • Key Differences :
    • The bulky trifluoromethylphenyl group introduces steric hindrance, likely reducing binding affinity to flat enzymatic pockets compared to the smaller difluoromethyl group.
    • Higher logP (~2.8) due to the aromatic trifluoromethyl group, which may compromise aqueous solubility .
(c) 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol
  • Substituent: Cyclopropylamino at the 6-position.
  • Key Differences :
    • The cyclopropylamine group introduces basicity (pKa ~8.5), enabling ionic interactions with target proteins.
    • Reduced fluorination decreases metabolic stability but may improve solubility in acidic environments .

Pyrrolidine Ring Modifications

Variations in the pyrrolidine moiety also impact activity:

(a) (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
  • Modification: Aminomethyl group at the 5-position.
  • Key Differences :
    • The additional amine enhances water solubility and enables covalent bonding to targets (e.g., kinases).
    • Increased molecular weight (~265 g/mol) may reduce passive diffusion across biological membranes .
(b) (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
  • Modification : Chlorine at the 2-position of pyrimidine.
  • Key Differences :
    • Altered substitution pattern shifts electronic density on the pyrimidine ring, affecting π-π stacking interactions.
    • The 2-chloro group is a common leaving group, making this compound a reactive intermediate in Suzuki couplings .

Biological Activity

1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol, with the CAS number 2098041-59-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring substituted with a difluoromethyl group and a pyrrolidine moiety. This unique structure contributes to its biological properties and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound has been shown to modulate the activity of key biological pathways, which may include:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases, which are crucial in various signaling pathways. For instance, derivatives have shown promising inhibitory potency against glycogen synthase kinase 3 beta (GSK-3β), a target for neurodegenerative diseases and cancer therapies .
  • Antioxidant Activity : Compounds structurally related to this compound have been screened for antioxidant properties, indicating potential protective effects against oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound Target IC50 (µM) Activity Reference
This compoundGSK-3βTBDInhibitory
Pyrimidine derivativeAntioxidantTBDProtective
Related compoundKinase Inhibition480 nMPotent

Research Findings

  • Enantiomeric Studies : Research has focused on the enantiomers of pyrimidine derivatives, revealing that specific configurations can enhance metabolic stability and potency against biological targets. For instance, studies on GSK-3β inhibitors showed improved efficacy with particular stereoisomers .
  • Anti-fibrotic Properties : Some derivatives have been evaluated for their anti-fibrotic effects, demonstrating the ability to inhibit collagen expression in hepatic stellate cells, which is crucial for liver fibrosis treatment .
  • Molecular Dynamics Simulations : Advanced simulations have been employed to understand the interactions between these compounds and their targets at a molecular level, providing insights into their binding affinities and stability in biological systems .

Case Studies

A notable case study involved the synthesis and evaluation of pyrimidine-based compounds where this compound was used as a lead compound. The study highlighted its potential role in drug development for neurodegenerative diseases due to its inhibitory effects on GSK-3β and favorable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine ring functionalization. A critical step is introducing the difluoromethyl group, which often requires fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Cyclization to form the pyrrolidine ring may employ reductive amination or nucleophilic substitution. Optimization includes using catalytic systems (e.g., Pd/C for hydrogenation) and continuous flow reactors to enhance yield (up to 75–85%) and reduce side reactions . Purification commonly involves flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration. For example, 19F^{19}\text{F} NMR typically shows a doublet for -CF2_2H near -90 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 256.0987).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl-pyrrolidine interactions) .
  • FTIR : Peaks at 3200–3400 cm1^{-1} (O-H stretch) and 1100–1250 cm1^{-1} (C-F stretches) are diagnostic .

Q. What are the stability profiles and storage recommendations for this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N2_2/Ar) at -20°C but degrades upon prolonged exposure to light or moisture. Stability tests (HPLC monitoring over 30 days) show <5% degradation when stored in amber vials with desiccants. Reactivity with strong oxidizers (e.g., KMnO4_4) or reductants (NaBH4_4) necessitates segregated storage .

Advanced Research Questions

Q. How can synthetic byproducts be minimized during pyrimidine-pyrrolidine coupling?

  • Methodological Answer : Competing pathways (e.g., over-fluorination or ring-opening) are mitigated by:

  • Temperature Control : Maintaining reactions at 0–5°C during fluorination .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos systems reduce Heck-type side products in cross-couplings .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling rapid quenching of undesired pathways .
    • Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis (e.g., 80% vs. 65% conventional heating), but reproducibility depends on solvent polarity .

Q. What experimental designs are recommended for evaluating biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, JAK2) due to pyrimidine’s ATP-binding affinity .
  • Assay Conditions : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with Z´-factor >0.5 to ensure robustness. Include controls like staurosporine (pan-kinase inhibitor) .
  • Data Interpretation : IC50_{50} values <1 µM suggest high potency, but validate selectivity via counter-screens (e.g., CEREP panel) to exclude off-target effects .

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

  • Methodological Answer :

  • Solubility : Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification. For low solubility (<0.1 mg/mL), employ co-solvents (DMSO ≤1%) or nanoformulations .
  • Bioavailability : Discrepancies arise from logP variability (calculated vs. experimental). Address this via PAMPA assays (artificial membrane permeability) and in vivo PK studies in rodents (IV/PO dosing) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Reactant of Route 2
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1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol

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